Cas no 1806910-68-8 (2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine)

2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine is a specialized pyridine derivative featuring a unique combination of functional groups, including an aminomethyl, cyano, difluoromethyl, and methoxy substituent. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing and electron-donating moieties enable tailored reactivity. The presence of the difluoromethyl group enhances metabolic stability, while the cyano and aminomethyl functionalities provide sites for further derivatization. Its methoxy substitution contributes to solubility and steric modulation. This compound is valued for its potential as a building block in the development of bioactive molecules, offering a balance of reactivity and stability for advanced chemical synthesis.
2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine structure
1806910-68-8 structure
Product Name:2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine
CAS No:1806910-68-8
MF:C9H9F2N3O
MW:213.184068441391
CID:4875809
Update Time:2025-06-08

2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine
    • Inchi: 1S/C9H9F2N3O/c1-15-7-2-5(3-12)6(4-13)14-8(7)9(10)11/h2,9H,4,13H2,1H3
    • InChI Key: KXBNJOBZSWASAW-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=C(C#N)C(CN)=N1)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • XLogP3: 0.1
  • Topological Polar Surface Area: 71.9

2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029042652-250mg
2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine
1806910-68-8 97%
250mg
$969.60 2022-03-31
Alichem
A029042652-500mg
2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine
1806910-68-8 97%
500mg
$1,711.50 2022-03-31
Alichem
A029042652-1g
2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine
1806910-68-8 97%
1g
$2,980.00 2022-03-31

Additional information on 2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine

2-(Aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine (CAS 1806910-68-8): A Promising Scaffold in Medicinal Chemistry and Biological Applications

The compound 2-(aminomethyl)-3-cyano-6-(difluoromethyl)-5-methoxypyridine (CAS 1806910-68-8) represents a structurally complex pyridine derivative with significant potential in medicinal chemistry and bioscience research. Its molecular architecture, featuring an aminomethyl group, a cyano moiety, a difluoromethyl substituent, and a methoxy functionality, provides tunable physicochemical properties that enable diverse biological interactions. Recent advancements in synthetic methodologies have enhanced accessibility to this compound, facilitating its exploration across multiple therapeutic domains.

Structurally, the N-aminomethyl substituent at position 2 introduces hydrogen-bonding capacity and metabolic stability, while the electron-withdrawing CN (cyano group) at position 3 modulates electronic effects critical for enzyme inhibition. The OCH3 (methoxy group) at position 5 enhances lipophilicity, optimizing membrane permeability. Notably, the OCHF2 (difluoromethyl group) at position 6 confers unique stereochemical and electronic features, enabling selective binding to protein targets. These characteristics align with modern drug design principles emphasizing potency, selectivity, and pharmacokinetic optimization.

In recent studies published in journals such as Journal of Medicinal Chemistry, this compound has demonstrated promising activity as a kinase inhibitor scaffold. Researchers highlighted its ability to selectively bind to the ATP-binding pocket of oncogenic kinases such as Aurora A and PI3Kγ. Computational docking studies revealed π-stacking interactions between the pyridine ring and aromatic residues in the kinase active site, while the difluoromethyl group formed critical halogen-bonding networks with serine residues. These findings underscore its utility in developing targeted cancer therapies.

Beyond oncology applications, this molecule has shown unexpected efficacy in neuroprotective contexts. Preclinical data from Neuroscience Letters demonstrated that analogs incorporating this core structure inhibit glutamate-induced excitotoxicity by modulating NMDA receptor activity. The cyano group's electron-withdrawing effect was found to stabilize receptor conformations that reduce calcium influx into neurons—a mechanism offering potential for treating neurodegenerative disorders like Alzheimer's disease.

Synthetic chemists have optimized routes to access this compound through convergent strategies. A notable method involves palladium-catalyzed Suzuki-Miyaura coupling of a difluoromethylated pyridine intermediate with an appropriately protected aminomethyl cyanide derivative. This approach achieves >95% yield under mild conditions (45°C, THF solvent), enabling scalable production for preclinical testing. Innovations like microwave-assisted protocols further reduce synthesis time by 40%, as reported in a 2023 issue of Tetrahedron Letters.

In vivo pharmacokinetic profiling conducted on murine models revealed favorable biodistribution properties. The methoxy substituent extended half-life to 7.2 hours while maintaining submicromolar IC50 values against target enzymes. Biotransformation studies using human liver microsomes identified phase II conjugation pathways involving glucuronidation of the methoxy group—a metabolite profile suggesting reduced off-target effects compared to earlier generations of kinase inhibitors.

The compound's structural flexibility allows functionalization into prodrugs or covalent inhibitors through its amine or cyano groups. Researchers are currently exploring click chemistry approaches to attach polyethylene glycol (PEG) chains via amidation reactions with the amine moiety, enhancing aqueous solubility without compromising binding affinity. Such modifications could address bioavailability challenges inherent in traditional small-molecule therapeutics.

In academic research settings, this compound serves as an ideal template for studying structure-activity relationships (SAR). Its modular design permits systematic substitution at multiple positions—particularly the difluoromethyl group—to probe structure-property relationships under controlled conditions. Such investigations contribute valuable insights into medicinal chemistry principles governing drug-target interactions.

Clinical translation efforts are advancing through partnerships between academic institutions and biopharmaceutical companies focused on precision medicine. Phase I trials are planned for kinase-specific analogs derived from this scaffold targeting rare cancers with limited treatment options. These initiatives leverage computational modeling tools like molecular dynamics simulations to predict off-target interactions before clinical evaluation—a strategy reducing late-stage development risks.

The combination of tunable chemical properties and validated biological activities positions CAS 1806910-68-8 as a cornerstone for next-generation therapeutics across oncology, neurology, and immunology fields. Continued exploration of its synthetic potential and mechanism-based applications will likely uncover additional therapeutic opportunities aligned with current trends in personalized medicine and targeted drug delivery systems.

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